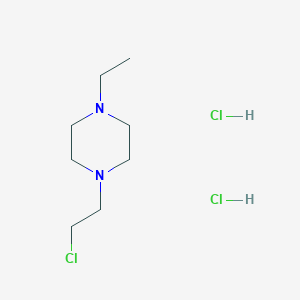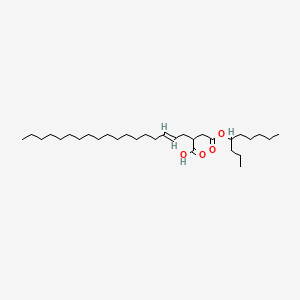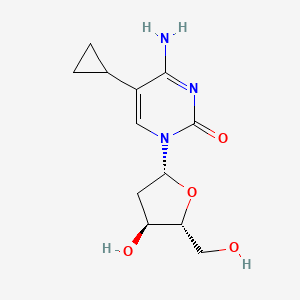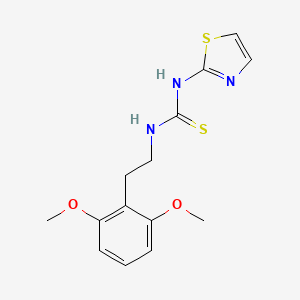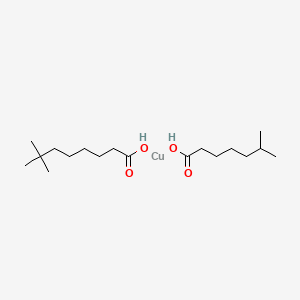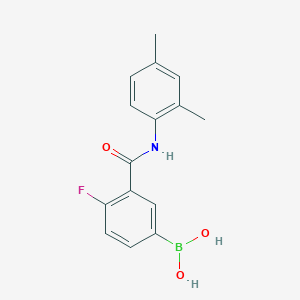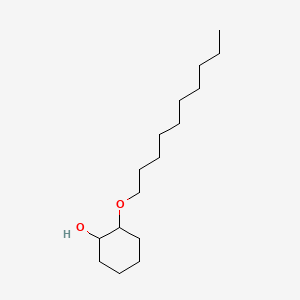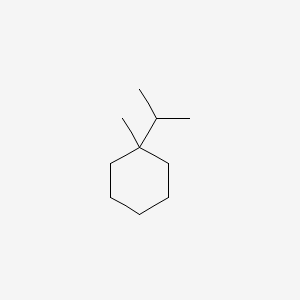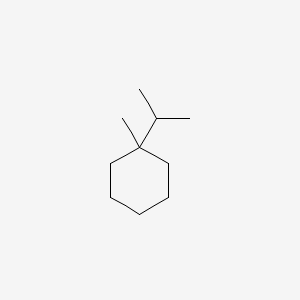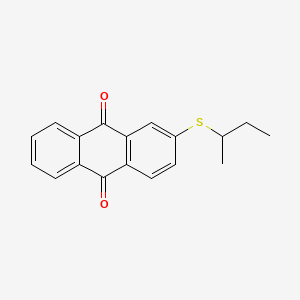
2-((1-Methylpropyl)thio)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 285-176-9, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions. This reaction leads to the formation of melamine, which is another name for 1,3,5-Triazine-2,4,6-triamine. The reaction conditions typically involve temperatures ranging from 80°C to 100°C and a pH of around 4 to 5.
Industrial Production Methods
In industrial settings, 1,3,5-Triazine-2,4,6-triamine is produced on a large scale using the same basic reaction but optimized for higher yields and efficiency. The process involves the continuous feeding of cyanamide and formaldehyde into a reactor, maintaining the optimal temperature and pH conditions. The product is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric acid.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Cyanuric acid.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of melamine resins, which are used in laminates, adhesives, and coatings.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In industrial applications, its ability to form strong bonds with other molecules makes it an excellent component in the production of durable materials.
類似化合物との比較
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Similar in structure but differs in its oxidation state and applications.
Amitrole: Another triazine derivative used as a herbicide, highlighting the diverse applications of triazine compounds.
Simazine: A triazine herbicide, showcasing the agricultural applications of triazine derivatives.
1,3,5-Triazine-2,4,6-triamine stands out due to its versatility and wide range of applications, from industrial uses to potential medical applications.
特性
CAS番号 |
85030-51-9 |
|---|---|
分子式 |
C18H16O2S |
分子量 |
296.4 g/mol |
IUPAC名 |
2-butan-2-ylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2S/c1-3-11(2)21-12-8-9-15-16(10-12)18(20)14-7-5-4-6-13(14)17(15)19/h4-11H,3H2,1-2H3 |
InChIキー |
QAWRKOAZXKWDJF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)SC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)


